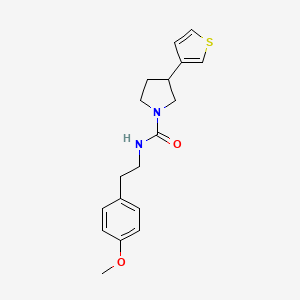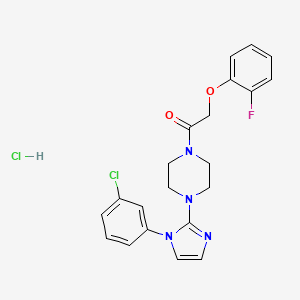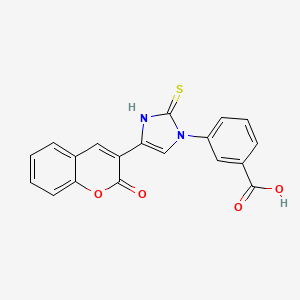
Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate" is a chemical entity that appears to be related to various research areas, including the synthesis of cyclopropane derivatives and the study of ethylene biosynthesis in plants. Cyclopropane compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity to these molecules .
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. One approach involves the cycloalkylation of dimethyl malonate with epichlorohydrin, followed by a Hofmann rearrangement . Another method reported is the use of ethyl-2-(2-chloroethyl)acrylate, which acts as a versatile α-cyclopropylester cation synthon. This compound reacts efficiently with different nucleophiles through Michael addition followed by intramolecular capture of the incipient ester enolate, leading to functionalized cyclopropane esters .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which is highly strained due to the angle compression from the ideal tetrahedral angle of 109.5° to about 60°. This strain can influence the reactivity of the compound, making it more susceptible to certain chemical reactions .
Chemical Reactions Analysis
Cyclopropane compounds can participate in various chemical reactions due to their strained ring system. For instance, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate is known to initiate the cationic polymerization of N-vinylcarbazole, demonstrating the reactivity of such esters in polymer chemistry . Additionally, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into different substituted thiazolo[5,4-c]pyridine derivatives showcases the versatility of cyclopropane-containing compounds in synthesizing heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The ring strain can affect the boiling point, stability, and reactivity of these compounds. For example, the bimodal molecular weight distribution observed in the polymerization initiated by a cyclopropane carboxylate suggests that the physical properties of the resulting polymer can be tuned by manipulating the reaction conditions . The reactivity of cyclopropane esters with various nucleophiles also indicates that these compounds can be used to synthesize a wide range of functionalized molecules with diverse chemical properties .
科学的研究の応用
Polymerization Initiators
Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC), a related compound, has been shown to initiate the diradical polymerization of acrylonitrile at temperatures above 80°C, exhibiting slight chain-transfer and retarding effects on the polymerization process. This suggests potential applications in the controlled synthesis of polymers with specific properties (Li, Willis, Padías, & Hall, 1991). Additionally, ECMC initiates the cationic polymerization of N-vinylcarbazole, indicating its versatility as a polymerization initiator for different monomers (Li, Padías, & Hall, 1992).
Synthesis of Organic Compounds
Research has explored transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating the compound's utility in synthesizing heterocyclic compounds with potential pharmaceutical applications (Albreht, Uršič, Svete, & Stanovnik, 2009). Another study involved the synthesis of lignan conjugates via cyclopropanation, indicating the role of similar ethyl cyclopropanecarboxylates in producing compounds with antimicrobial and antioxidant activities (Raghavendra et al., 2016).
Bioorganic and Medicinal Chemistry
The cyclopropane ring, a core structure in ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate, is a common motif in bioorganic chemistry, offering insights into the synthesis of biologically active compounds. For example, studies on cyclopropanecarboxylates have contributed to understanding the structure-activity relationship in narcotic antagonists, underscoring the importance of cyclopropane derivatives in medicinal chemistry (Jacoby, Boon, Darling, & Willette, 1981). Additionally, the synthesis of densely functionalized 4H-chromene derivatives through a one-pot multicomponent reaction showcases the compound's role in creating molecules with potential medicinal properties (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
特性
IUPAC Name |
ethyl 1-[[(2-ethoxy-2-oxoethyl)amino]methyl]cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-3-15-9(13)7-12-8-11(5-6-11)10(14)16-4-2/h12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNLYJGREPSFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1(CC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2526492.png)
![4-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2526493.png)

![Methyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2526495.png)



![3-(Chloromethyl)-2-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2526502.png)
![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2526504.png)

![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)

![6,8-difluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2526513.png)
![Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2526514.png)